5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one
Description
The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring and a 4-methoxy-3,5-dimethylpyridinylmethyl group. Key structural attributes include:
- 1,2,4-Oxadiazole Moiety: Known for metabolic stability and hydrogen-bonding capacity, this ring enhances resistance to enzymatic degradation .
- Pyridinylmethyl Side Chain: The 4-methoxy-3,5-dimethylpyridine substituent may influence solubility and steric interactions in biological systems.
Structural characterization of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-13-10-25-18(14(2)21(13)31-4)12-28-11-16(6-8-20(28)29)23-26-22(27-32-23)15-5-7-19(30-3)17(24)9-15/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFADKHMJAJGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a synthetic organic molecule characterized by its complex structure, which incorporates a 1,2,4-oxadiazole ring and various functional groups that contribute to its biological activity. This article aims to explore the biological activity of Compound A, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
Compound A has a molecular formula of and a molecular weight of approximately 287.25 g/mol . The presence of fluorine and methoxy groups on the aromatic rings enhances its lipophilicity and binding affinity to biological targets.
Enzyme Interaction
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant biological activity due to their ability to interact with specific enzymes and receptors. Compound A is hypothesized to modulate enzyme activities through enhanced binding facilitated by its unique substituents. Similar compounds have shown potential as enzyme inhibitors or modulators in various biological pathways .
In Vitro Studies
In vitro studies on related oxadiazole compounds have revealed their effectiveness in inhibiting cancer cell growth. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative 1 | MX-1 Breast Cancer | 0.3 | PARP inhibition |
| Oxadiazole Derivative 2 | Capan-1 Breast Cancer | 5.0 | PARP inhibition |
These findings suggest that Compound A may exhibit similar antiproliferative effects through analogous mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The presence of fluorine and methoxy groups in Compound A likely enhances its interaction with biological targets compared to structurally similar compounds lacking these substituents. For instance:
| Compound Name | Key Features | Expected Activity |
|---|---|---|
| Compound B | Lacks fluorine; contains methoxy | Reduced binding affinity |
| Compound C | Contains multiple fluorinated groups | Enhanced lipophilicity |
This table illustrates how modifications in the chemical structure can lead to variations in biological activity .
Potential Therapeutic Applications
Given the promising biological activities associated with similar oxadiazole derivatives, Compound A may find applications in:
- Cancer Therapy : As an inhibitor of key enzymes involved in tumor growth.
- Antimicrobial Agents : Due to potential interactions with bacterial enzymes.
Further research is necessary to validate these applications specifically for Compound A.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structures
The pyridin-2(1H)-one core distinguishes this compound from analogs with pyrimidinone (e.g., ’s pyrimidin-2(1H)-one derivatives) or triazole cores (e.g., ’s 1,2,4-triazole-3-thiols). Key differences include:
Substituent Effects
Fluorinated and Alkoxy Groups
- The 3-fluoro-4-methoxyphenyl group in the target compound contrasts with trifluoromethyl or chloro substituents in ’s triazoles. Fluorine’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets in biological targets compared to bulkier halogens .
- Methoxy groups in both the phenyl and pyridine rings improve solubility relative to nonpolar alkyl substituents (e.g., methyl groups in ’s oxazolidine derivatives).
Heteroaromatic Side Chains
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Oxadiazole Ring Formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions using solvents like ethanol or THF .
Pyridinone Functionalization : Alkylation or nucleophilic substitution to introduce the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group .
Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product .
Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., DCC for coupling reactions) significantly impact yield .
Basic: Which analytical techniques confirm structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection (e.g., 254 nm) .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (R factor < 0.05) .
- Mass Spectrometry (HRMS) : Exact mass determination for molecular formula validation .
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization . | |
| Temperature | Controlled reflux (80–100°C) to minimize side reactions . | |
| Catalyst | Employ coupling agents (e.g., EDCI) for amide bond formation . | |
| Workup | Acid-base extraction to remove unreacted starting materials . |
Advanced: Resolving contradictions between spectroscopic and computational data
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts .
- Crystallographic Refinement : Use X-ray data to resolve ambiguities in substituent orientation .
- Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., heat, pH) to identify unstable intermediates .
Basic: Key structural motifs influencing physicochemical properties
Methodological Answer:
- 1,2,4-Oxadiazole Ring : Enhances metabolic stability and π-π stacking interactions .
- Pyridinone Core : Contributes to solubility via hydrogen bonding .
- Methoxy Groups : Modulate lipophilicity (LogP) and membrane permeability .
Advanced: Experimental design for biological activity evaluation
Methodological Answer:
- Randomized Block Design : Assign treatments to minimize bias (e.g., four replicates per dose) .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .
- Control Groups : Include vehicle controls and reference compounds (e.g., indomethacin for anti-inflammatory assays) .
Advanced: Assessing stability under varying pH and temperature
Methodological Answer:
- Stress Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- pH Profiling : Prepare buffers (pH 1–10) and monitor hydrolysis by LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Basic: Common synthesis impurities and identification
Methodological Answer:
Advanced: Designing SAR studies for derivatives
Methodological Answer:
- Substituent Modification : Replace methoxy groups with halogens or alkyl chains to study electronic effects .
- Bioisosteric Replacement : Substitute oxadiazole with triazole to assess ring stability .
- Activity Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) .
Advanced: Validating analytical methods in pharmacokinetics
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
